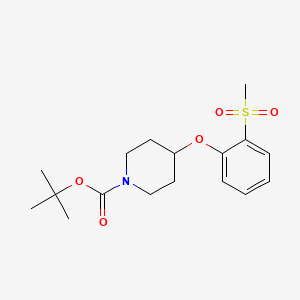![molecular formula C13H10BrNO3S B8388929 Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of benzoxepine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a benzoxepine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Benzoxepine Derivatives: Compounds like benzoxepinone are structurally similar and have applications in medicinal chemistry.
Uniqueness
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is unique due to its combined benzoxepine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these ring structures.
特性
分子式 |
C13H10BrNO3S |
|---|---|
分子量 |
340.19 g/mol |
IUPAC名 |
methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO3S/c1-17-13(16)12-15-11-8-6-7(14)2-3-9(8)18-5-4-10(11)19-12/h2-3,6H,4-5H2,1H3 |
InChIキー |
SOTFUMWSJGFCKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(S1)CCOC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)




